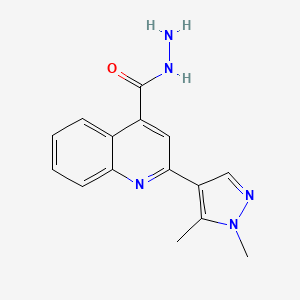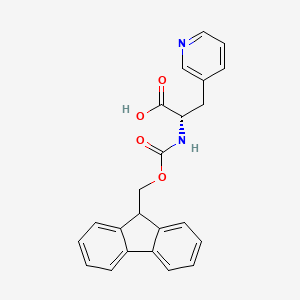![molecular formula C12H16FNO B2502460 [1-(4-氟-3-甲基苯基)吡咯烷-3-基]甲醇 CAS No. 1341929-49-4](/img/structure/B2502460.png)
[1-(4-氟-3-甲基苯基)吡咯烷-3-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 1341929-49-4 . It has a molecular weight of 209.26 . The IUPAC name for this compound is [1-(4-fluoro-3-methylphenyl)-3-pyrrolidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol” is an oil at room temperature . The storage temperature is 4 degrees Celsius .科学研究应用
Organic Synthesis
“[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol” could be used in organic synthesis due to its pyrrolidine ring. Pyrrolidines are key components in a variety of pharmaceuticals and natural products .
Forensic Chemistry
“[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol” is categorized as a cathinone . Cathinones are a type of designer drug that are often used recreationally. Therefore, this compound could be used in forensic chemistry for the detection and identification of new psychoactive substances .
Drug Discovery
The pyrrolidine ring in this compound is a common feature in many bioactive molecules. Therefore, “[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol” could potentially be used in drug discovery and development .
Stimulant Research
As a cathinone, this compound could be used in research related to stimulants. Cathinones are synthetic stimulants derived from the khat plant .
Mass Spectrometry
This compound could be used in mass spectrometry, a technique used to identify unknown compounds, quantify known compounds, and elucidate the structure and chemical properties of molecules .
安全和危害
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用机制
Target of Action
Related compounds such as α-pyrrolidinopentiophenone (α-pvp) are known to inhibit the reuptake of monoamines, specifically dopamine and norepinephrine . This suggests that [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol may have similar targets.
Mode of Action
If it shares similarities with α-pvp, it may prevent the reuptake of dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in prolonged and intensified signaling, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
Based on its potential similarity to α-pvp, it may affect the dopaminergic and noradrenergic pathways . The downstream effects of this could include increased alertness, euphoria, and cardiovascular effects, among others.
Pharmacokinetics
Related compounds such as α-pvp are known to be rapidly absorbed and distributed throughout the body . The impact of these properties on the bioavailability of [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol is currently unknown.
Result of Action
If it shares similarities with α-pvp, it may lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in prolonged and intensified signaling .
属性
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPQLZZDAFDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol | |
CAS RN |
1341929-49-4 |
Source


|
| Record name | [1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)
![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)


![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)